molecular formula C14H16N2O3S B4995538 N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide

N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide

Cat. No. B4995538
M. Wt: 292.36 g/mol
InChI Key: WVAVMJVUYAXRQP-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide, also known as FPH, is a chemical compound that has been of great interest to researchers due to its potential therapeutic properties. FPH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. FPH has been synthesized using various methods and has been studied for its biological effects, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of enzymes such as tyrosinase, which are involved in melanin synthesis. Furthermore, this compound has been reported to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound can decrease the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in aqueous-based assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for research on N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, the mechanism of action of this compound needs to be further elucidated, and its pharmacokinetics and toxicity profile need to be studied in detail. Furthermore, the potential use of this compound as a diagnostic tool for various diseases needs to be explored. Finally, the development of more efficient and environmentally friendly methods for the synthesis of this compound is also an area of interest.

Synthesis Methods

The synthesis of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-propylbenzenesulfonylhydrazide with 2-furaldehyde in the presence of a catalyst such as acetic acid. The resulting product is purified using column chromatography to obtain pure this compound. Other methods that have been reported in the literature include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial and antifungal activities. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products, which are implicated in the pathogenesis of several diseases.

properties

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-4-12-6-8-14(9-7-12)20(17,18)16-15-11-13-5-3-10-19-13/h3,5-11,16H,2,4H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAVMJVUYAXRQP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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